molecular formula C15H13BrO3 B068002 2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 170014-23-0

2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No. B068002
CAS RN: 170014-23-0
M. Wt: 321.16 g/mol
InChI Key: ZBNRXEBLRJPZMS-UHFFFAOYSA-N
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Description

"2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as refluxing with glacial acetic acid in the presence of fused ZnCl2 or other catalytic processes. For example, the synthesis of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one was achieved by refluxing 4- bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 (Sherekar, Kakade, & Padole, 2021).

Molecular Structure Analysis

X-ray crystallography is a common method used to confirm the molecular structure of such compounds. For instance, the molecular structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed through X-ray crystal structure determination (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are often studied through various techniques. For example, the pyrolysis products of bk-2C-B, a related compound, were investigated, revealing the formation of multiple products under heat exposure (Texter et al., 2018).

Physical Properties Analysis

The physical properties, such as crystal structure and phase transitions, are crucial for understanding the behavior of such compounds under different conditions. A study on 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, for example, detailed its crystallographic and thermal properties, showing different polymorphic forms and phase transitions (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of these compounds are often investigated through various analytical methods. The study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, for instance, included vibrational frequencies and molecular docking studies, providing insights into its chemical behavior (Mary et al., 2015).

properties

IUPAC Name

2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-19-12-6-7-13(15(18)9-12)14(17)8-10-2-4-11(16)5-3-10/h2-7,9,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRXEBLRJPZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400498
Record name 2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170014-23-0
Record name 2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
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